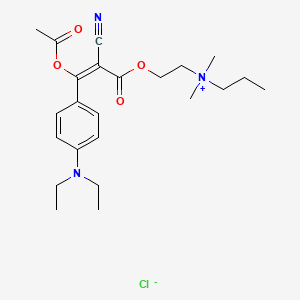
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride is a complex organic compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical structure, which includes an acetoxy group, a cyano group, and a dimethylammonium chloride moiety. These functional groups contribute to its diverse reactivity and utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)acrylic acid. This intermediate is then reacted with 3-chloropropyl acetate and 2-(dimethylamino)ethyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems. The industrial process also includes purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the acetoxy group can undergo hydrolysis to release acetic acid. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-(diethylamino)phenyl)acrylic acid: Shares the cyano and diethylamino groups but lacks the acetoxy and dimethylammonium chloride moieties.
Ethyl 2-cyano-3,3-diphenylacrylate: Contains a similar cyano group but differs in the rest of the structure.
Uniqueness
3-(Acetoxy)propyl(2-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)dimethylammonium chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
93981-77-2 |
|---|---|
Molecular Formula |
C23H34ClN3O4 |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-[(E)-3-acetyloxy-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-dimethyl-propylazanium;chloride |
InChI |
InChI=1S/C23H34N3O4.ClH/c1-7-14-26(5,6)15-16-29-23(28)21(17-24)22(30-18(4)27)19-10-12-20(13-11-19)25(8-2)9-3;/h10-13H,7-9,14-16H2,1-6H3;1H/q+1;/p-1/b22-21+; |
InChI Key |
BKSQHSVKDKSMRD-QUABFQRHSA-M |
Isomeric SMILES |
CCC[N+](C)(C)CCOC(=O)/C(=C(\C1=CC=C(C=C1)N(CC)CC)/OC(=O)C)/C#N.[Cl-] |
Canonical SMILES |
CCC[N+](C)(C)CCOC(=O)C(=C(C1=CC=C(C=C1)N(CC)CC)OC(=O)C)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


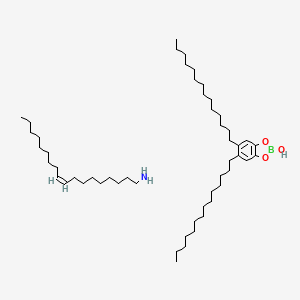
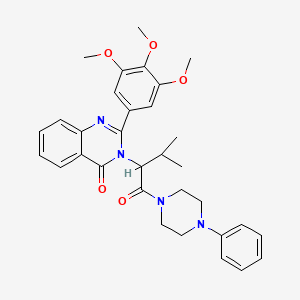
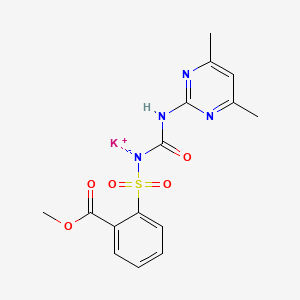
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
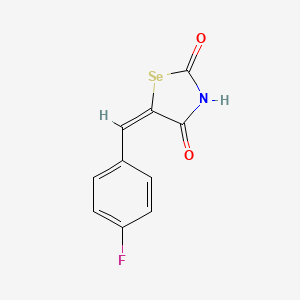


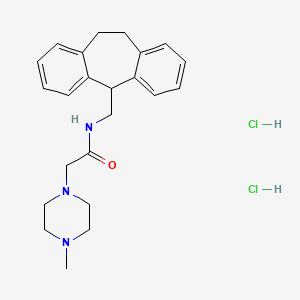
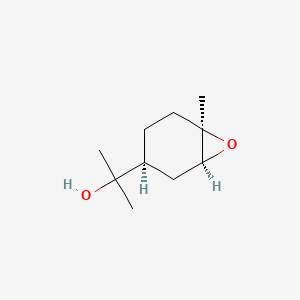
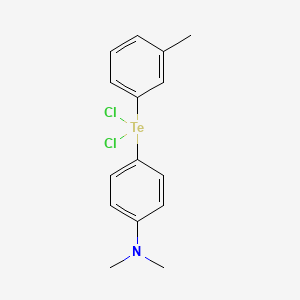
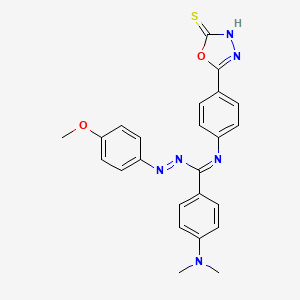

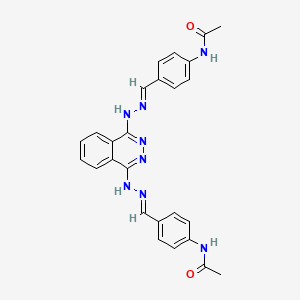
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
